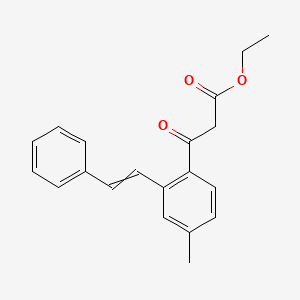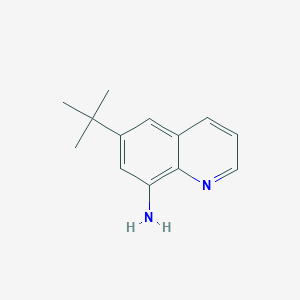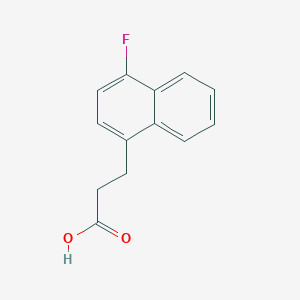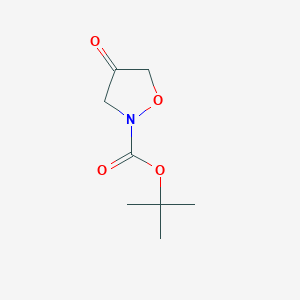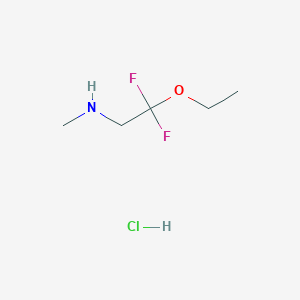![molecular formula C7H13NO B1449144 4-Azaspiro[2.5]octan-7-ol CAS No. 1368128-46-4](/img/structure/B1449144.png)
4-Azaspiro[2.5]octan-7-ol
Vue d'ensemble
Description
“4-Azaspiro[2.5]octan-7-ol” is a chemical compound with the CAS Number: 1368128-46-4 . Its molecular weight is 127.19 .
Molecular Structure Analysis
The InChI code for “4-Azaspiro[2.5]octan-7-ol” is 1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Drug Discovery 4-Azaspiro[2.5]octan-7-ol is a component in the diversity-oriented synthesis of azaspirocycles, which are key scaffolds in drug discovery. The compound is involved in multicomponent condensation reactions leading to heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These scaffolds are crucial for the development of functionalized pyrrolidines, piperidines, and azepines, which are of significant interest in chemistry-driven drug discovery due to their potential therapeutic applications (Wipf, Stephenson, & Walczak, 2004).
Antibacterial and Antiviral Agents A derivative of 4-Azaspiro[2.5]octan-7-ol, specifically designed and synthesized as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, showed potent in vitro antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings highlight the compound's significance in developing new antibacterial drugs for treating respiratory tract infections (Odagiri et al., 2013). Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and found to inhibit human coronavirus, underscoring the versatility of the 4-Azaspiro[2.5]octan-7-ol scaffold in antiviral drug development (Apaydın et al., 2019).
Anti-tumor Activity Novel azaspiro bicyclic hydantoin derivatives have been designed, synthesized, and shown to possess significant anti-proliferative activity against human ovarian cancer and murine osteosarcoma cells. These findings suggest the potential of 4-Azaspiro[2.5]octan-7-ol derivatives in cancer therapy, particularly through their ability to inhibit tumor growth and angiogenesis by downregulating the secretion of VEGF in cancer cells (Basappa et al., 2009).
Peptide Synthesis The heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, including derivatives of 4-Azaspiro[2.5]octan-7-ol, have been used as dipeptide synthons in peptide synthesis. This application is essential for developing novel peptides with potential therapeutic applications, demonstrating the compound's versatility in synthetic organic chemistry (Suter et al., 2000).
Antimicrobial and Antimycobacterial Agents Further research has focused on the synthesis of 4-thiazolidinone derivatives from 1-thia-4-azaspiro[4.n]alkan-3-ones, showcasing the compound's utility in developing potential antimycobacterial agents. This highlights the broader antimicrobial application of 4-Azaspiro[2.5]octan-7-ol derivatives in addressing resistant strains of mycobacteria (Srivastava et al., 2005).
Propriétés
IUPAC Name |
4-azaspiro[2.5]octan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCDPIWDBXKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)

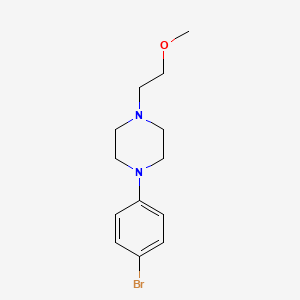
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
